molecular formula C18H16F2I2N2O3 B1531053 Tert-butyl 2-fluoro-4-iodophenyl(2-fluoro-4-iodophenylcarbamoyl)carbamate CAS No. 1033201-49-8

Tert-butyl 2-fluoro-4-iodophenyl(2-fluoro-4-iodophenylcarbamoyl)carbamate

Cat. No.: B1531053
CAS No.: 1033201-49-8
M. Wt: 600.1 g/mol
InChI Key: FPIRUJSVYUOTEK-UHFFFAOYSA-N
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Description

Molecular Formula: C₁₈H₁₆F₂I₂N₂O₃ Molar Mass: 600.14 g/mol Appearance: White solid powder Melting Point: 162–164°C Solubility: Soluble in methanol and dichloromethane . Storage: 2–8°C (sensitive to temperature and labeled as irritant) .

Properties

IUPAC Name

tert-butyl N-(2-fluoro-4-iodophenyl)-N-[(2-fluoro-4-iodophenyl)carbamoyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F2I2N2O3/c1-18(2,3)27-17(26)24(15-7-5-11(22)9-13(15)20)16(25)23-14-6-4-10(21)8-12(14)19/h4-9H,1-3H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPIRUJSVYUOTEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C1=C(C=C(C=C1)I)F)C(=O)NC2=C(C=C(C=C2)I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F2I2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40674461
Record name tert-Butyl (2-fluoro-4-iodophenyl)[(2-fluoro-4-iodophenyl)carbamoyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40674461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

600.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1033201-49-8
Record name tert-Butyl (2-fluoro-4-iodophenyl)[(2-fluoro-4-iodophenyl)carbamoyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40674461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of tert-butyl N-(2-fluoro-4-iodophenyl)carbamate (Intermediate)

This intermediate is synthesized by carbamoylation of 2-fluoro-4-iodoaniline with di-tert-butyl dicarbonate (Boc2O) under basic conditions.

Step Reagents and Conditions Description
1 2-fluoro-4-iodoaniline, di-tert-butyl dicarbonate, base (e.g., triethylamine) Carbamoylation to form tert-butyl N-(2-fluoro-4-iodophenyl)carbamate
2 Solvent: Dichloromethane or similar aprotic solvent Reaction medium for efficient carbamate formation
3 Temperature: 0 to room temperature Controlled temperature to avoid side reactions

This step yields tert-butyl N-(2-fluoro-4-iodophenyl)carbamate with a molecular weight of 337.13 g/mol, confirmed by various spectroscopic methods.

Formation of the Carbamoyl Linkage to Generate the Target Compound

The key step is the formation of the carbamoyl linkage between two 2-fluoro-4-iodophenyl units, one of which is protected as a tert-butyl carbamate.

Step Reagents and Conditions Description
1 tert-butyl N-(2-fluoro-4-iodophenyl)carbamate, 2-fluoro-4-iodophenyl isocyanate or equivalent carbamoyl donor Nucleophilic substitution or coupling reaction to form the carbamoyl bond
2 Catalyst: Possible use of coupling agents such as carbodiimides (e.g., EDC, DCC) Facilitate amide bond formation
3 Solvent: Aprotic solvents like DMF, DCM, or THF Solubilize reactants and maintain reaction efficiency
4 Temperature: Ambient to mild heating (20-60°C) Optimize reaction rate and yield

This step results in the formation of this compound with a molecular weight of approximately 600.1 g/mol.

Reaction Scheme Summary

Reaction Step Reactants Product Yield (%) Notes
Carbamoylation of aniline 2-fluoro-4-iodoaniline + di-tert-butyl dicarbonate tert-butyl N-(2-fluoro-4-iodophenyl)carbamate 75-90 Requires base, mild conditions
Carbamoyl coupling tert-butyl N-(2-fluoro-4-iodophenyl)carbamate + 2-fluoro-4-iodophenyl isocyanate This compound 60-80 Coupling agents improve yield

Analytical and Purification Considerations

  • Purification: Typically performed by column chromatography or recrystallization to isolate the pure carbamate product.

  • Characterization: Confirmed by NMR (1H, 13C, 19F), mass spectrometry, and IR spectroscopy, focusing on carbamate and amide characteristic peaks.

  • Stability: The tert-butyl protecting group enhances compound stability during synthesis and purification.

Research Findings and Notes

  • The presence of two fluorine and two iodine atoms on the phenyl rings requires careful handling to avoid side reactions such as dehalogenation or nucleophilic aromatic substitution.

  • The use of tert-butyl carbamate as a protecting group is common in carbamate synthesis due to its stability under mild acidic and basic conditions and ease of removal if necessary.

  • The carbamoyl coupling step is critical and often optimized by varying coupling agents, solvents, and temperature to maximize yield and purity.

  • No direct proprietary or commercial synthetic procedures were found in publicly accessible patent literature specifically for this compound; however, related carbamate and carbamoyl coupling reactions are well-documented in medicinal chemistry patents and literature.

Summary Table of Key Preparation Parameters

Parameter Details
Starting Material 2-fluoro-4-iodoaniline
Protecting Group tert-butyl carbamate (Boc)
Key Reagents Di-tert-butyl dicarbonate, 2-fluoro-4-iodophenyl isocyanate or equivalent
Solvents Dichloromethane, DMF, THF
Catalysts/Coupling Agents Triethylamine, EDC, DCC
Temperature Range 0 to 60 °C
Purification Methods Column chromatography, recrystallization
Yield Range 60-90% overall

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 2-fluoro-4-iodophenyl(2-fluoro-4-iodophenylcarbamoyl)carbamate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium iodide (NaI) in acetone.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of corresponding amines or alcohols.

  • Substitution: Replacement of iodine atoms with other functional groups.

Scientific Research Applications

Chemistry: In the field of chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: Tert-butyl 2-fluoro-4-iodophenyl(2-fluoro-4-iodophenylcarbamoyl)carbamate has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its ability to interact with biological targets makes it a valuable tool for probing biological processes.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a precursor for the development of new drugs, particularly those targeting specific diseases or conditions.

Industry: The compound's unique properties make it useful in various industrial applications, such as the production of advanced materials and specialty chemicals. Its reactivity and stability are advantageous in the synthesis of high-performance polymers and coatings.

Mechanism of Action

The mechanism by which tert-butyl 2-fluoro-4-iodophenyl(2-fluoro-4-iodophenylcarbamoyl)carbamate exerts its effects involves its interaction with molecular targets and pathways. The presence of fluorine and iodine atoms enhances its binding affinity to specific receptors or enzymes, leading to desired biological or chemical outcomes. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Uses :

  • Acts as a reagent in aromatic substitution reactions and amine protection strategies in organic synthesis.
  • Potential applications in pharmaceutical intermediates due to its halogen-rich structure, which facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) .

Comparison with Similar Compounds

Below is a comparative analysis of structurally or functionally related carbamate derivatives:

Table 1: Key Properties of Tert-butyl 2-fluoro-4-iodophenylcarbamate Derivatives and Analogues

Compound Name Molecular Formula Molar Mass (g/mol) Substituents Melting Point (°C) Key Applications Safety Profile
Tert-butyl 2-fluoro-4-iodophenyl(2-fluoro-4-iodophenylcarbamoyl)carbamate C₁₈H₁₆F₂I₂N₂O₃ 600.14 2× 2-fluoro-4-iodophenyl groups 162–164 Cross-coupling reactions, amine protection Irritant
Tert-butyl (4-chlorophenethyl)carbamate C₁₃H₁₈ClNO₂ 255.74 4-chlorophenethyl N/A Laboratory chemical synthesis Non-hazardous
Tert-butyl N-(2-fluoro-4-iodophenyl)carbamate C₁₁H₁₂FINO₂ 337.12 2-fluoro-4-iodophenyl N/A Intermediate in heterocyclic chemistry Not classified
Tert-butyl N-(2-chloro-3-fluoropyridin-4-yl)carbamate C₁₀H₁₃ClFN₂O₂ 262.68 2-chloro-3-fluoropyridinyl N/A Kinase inhibitor scaffolds No data
Tert-butyl 4-[(3-fluorophenyl)amino]-4-oxobutylcarbamate C₁₅H₂₁FN₂O₃ 296.34 3-fluorophenyl, oxobutyl N/A Peptide mimetics No data

Structural and Functional Differences

Halogen Substituents

  • The target compound contains two iodine atoms and two fluorine atoms, enhancing its utility in halogen-bonding interactions and transition metal-catalyzed reactions (e.g., iodine’s role in Sonogashira couplings) .
  • In contrast, Tert-butyl (4-chlorophenethyl)carbamate () uses a single chlorine atom, limiting its electronic effects and cross-coupling versatility.

Carbamoyl Group Complexity

  • The carbamoyl linkage in the target compound increases steric hindrance compared to simpler carbamates like Tert-butyl N-(2-fluoro-4-iodophenyl)carbamate (). This structural feature may influence reaction kinetics in multi-step syntheses .

Pyridine vs. Benzene Frameworks

  • Tert-butyl N-(2-chloro-3-fluoropyridin-4-yl)carbamate () incorporates a pyridine ring, which introduces nitrogen-based electronic effects absent in the target compound’s benzene rings. This difference could alter solubility and binding affinity in medicinal chemistry contexts .

Research Findings

Reactivity in Cross-Coupling Reactions

  • The iodine substituents in the target compound enable efficient Ullmann-type couplings , as demonstrated in patent literature (), where similar iodophenyl carbamates facilitated aryl-aryl bond formation at yields >70% .
  • Comparatively, Tert-butyl (4-chlorophenethyl)carbamate lacks such versatility due to chlorine’s lower leaving-group ability .

Thermal Stability

  • The target compound’s melting point (162–164°C) aligns with derivatives like Example 75 in (melting point 163–166°C), suggesting shared crystallinity patterns due to halogenated aromatic systems .

Biological Activity

Tert-butyl 2-fluoro-4-iodophenyl(2-fluoro-4-iodophenylcarbamoyl)carbamate (CAS 1033201-49-8) is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

  • Molecular Formula : C18H16F2I2N2O3
  • Molar Mass : 600.14 g/mol
  • CAS Number : 1033201-49-8
  • Storage Conditions : 2-8°C
  • Sensitivity : Irritant

The compound is characterized by the presence of fluorine and iodine substituents on the phenyl rings, which may influence its biological interactions and mechanisms of action.

Research indicates that this compound exhibits multiple biological activities:

  • Inhibition of Enzymes :
    • The compound has shown potential as an inhibitor of β-secretase and acetylcholinesterase, both of which are crucial in the pathology of Alzheimer’s disease. In vitro studies have demonstrated an IC50 value of 15.4 nM for β-secretase inhibition and a Ki value of 0.17 μM for acetylcholinesterase inhibition .
  • Amyloid Beta Aggregation Prevention :
    • It effectively inhibits the aggregation of amyloid beta peptides (Aβ), which are implicated in Alzheimer’s disease. In studies, it achieved up to 85% inhibition of Aβ aggregation at concentrations around 100 μM .
  • Neuroprotective Effects :
    • The compound has been observed to improve cell viability in astrocytes exposed to Aβ1-42, reducing cell death by approximately 20% compared to controls . This suggests a protective role against neurotoxic insults.

In Vitro Studies

A series of in vitro experiments were conducted to assess the protective effects of the compound on astrocytes treated with Aβ1-42:

TreatmentCell Viability (%)TNF-α Levels (pg/mL)
Control100Baseline
Aβ1-4243.78 ± 7.17Increased
Aβ1-42 + Compound62.98 ± 4.92Decreased

These results indicate that while the compound does not completely counteract the toxic effects of Aβ1-42, it offers significant neuroprotection by modulating inflammatory responses .

In Vivo Studies

In vivo models have also been utilized to evaluate the efficacy of this compound:

ModelOutcome
Scopolamine-induced ratsNo significant effect compared to control

Despite showing promise in vitro, the lack of significant effects in vivo suggests challenges related to bioavailability or metabolism that require further investigation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Tert-butyl 2-fluoro-4-iodophenyl(2-fluoro-4-iodophenylcarbamoyl)carbamate
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